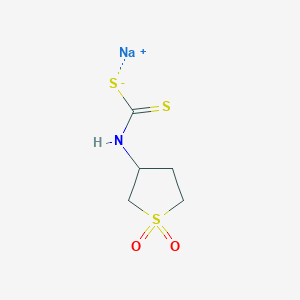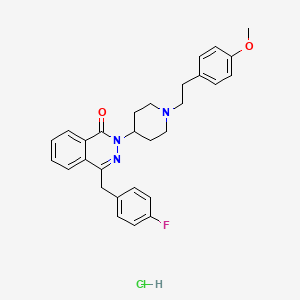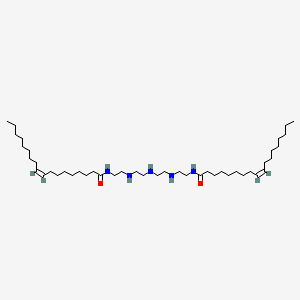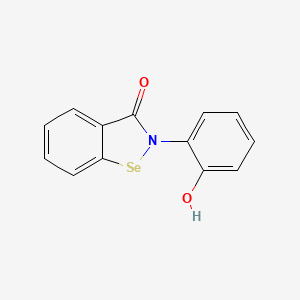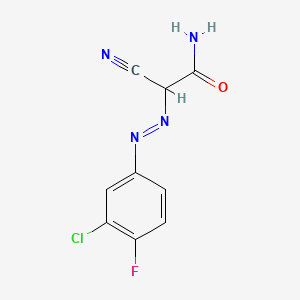
(2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine ethyl ester is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including benzylamino, benzyloxycarbonyl, and hydroxy groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine ethyl ester typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. The key steps in the synthesis may include:
Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions.
Coupling Reactions: The protected amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt).
Deprotection: The Cbz groups are removed using hydrogenation or acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
The compound (2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzylamino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: NaBH4, LiAlH4
Substitution: Various electrophiles such as alkyl halides
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of substituted benzylamino derivatives
科学的研究の応用
The compound (2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of novel materials and as a reagent in chemical processes.
作用機序
The mechanism of action of (2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
- (2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine methyl ester
- (2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine isopropyl ester
Uniqueness
The uniqueness of (2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine ethyl ester lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, the ethyl ester variant may exhibit different pharmacokinetic and pharmacodynamic profiles, influencing its efficacy and safety as a potential therapeutic agent.
特性
CAS番号 |
161510-57-2 |
|---|---|
分子式 |
C38H50N4O7 |
分子量 |
674.8 g/mol |
IUPAC名 |
ethyl (2S)-2-[[(2R,3R,4S)-2-(benzylamino)-3-hydroxy-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-phenylpentanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C38H50N4O7/c1-6-48-37(46)32(26(4)5)41-36(45)33(39-23-28-18-12-8-13-19-28)34(43)30(22-27-16-10-7-11-17-27)40-35(44)31(25(2)3)42-38(47)49-24-29-20-14-9-15-21-29/h7-21,25-26,30-34,39,43H,6,22-24H2,1-5H3,(H,40,44)(H,41,45)(H,42,47)/t30-,31-,32-,33+,34+/m0/s1 |
InChIキー |
RVHCWJKGYFEJNB-KSVMHDQPSA-N |
異性体SMILES |
CCOC(=O)[C@H](C(C)C)NC(=O)[C@@H]([C@@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2)O)NCC3=CC=CC=C3 |
正規SMILES |
CCOC(=O)C(C(C)C)NC(=O)C(C(C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)OCC2=CC=CC=C2)O)NCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




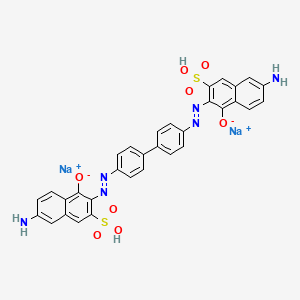
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]propanoic acid;morpholine](/img/structure/B12709424.png)
